N-(4-chlorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide
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Overview
Description
N-(4-chlorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a 4-chlorobenzyl group and a pyrazinyl-oxy moiety linked to a 4-methylpiperidinyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the 4-chlorobenzylamine, which is then reacted with 4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid under amide coupling conditions. This reaction often employs coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl chloride position, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide: shares structural similarities with other benzamide derivatives and pyrazine-containing compounds.
4-chlorobenzylamine: A precursor in the synthesis of the target compound.
4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid: Another precursor used in the synthesis.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O2/c1-17-10-14-29(15-11-17)22-24(27-13-12-26-22)31-21-8-4-19(5-9-21)23(30)28-16-18-2-6-20(25)7-3-18/h2-9,12-13,17H,10-11,14-16H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGVEPLUZALSFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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